N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC11168337
Molecular Formula: C22H22ClN3O3
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClN3O3 |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)acetamide |
| Standard InChI | InChI=1S/C22H22ClN3O3/c23-15-10-12-16(13-11-15)24-20(27)14-25-19-9-5-4-8-18(19)21(28)26(22(25)29)17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,24,27) |
| Standard InChI Key | SIWMNBRFANIMSP-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Overview and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three distinct moieties: a bicyclic quinazolinone core, a cyclohexyl substituent at position 3, and an N-(4-chlorophenyl)acetamide group at position 1 (Figure 1). The quinazolinone core consists of a fused benzene and pyrimidine ring, with ketone groups at positions 2 and 4 contributing to its planar rigidity. The cyclohexyl group introduces steric bulk, potentially influencing conformational stability, while the 4-chlorophenylacetamide side chain enhances lipophilicity and target binding affinity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)acetamide |
| SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
| InChI Key | SIWMNBRFANIMSP-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
Fourier-transform infrared (FT-IR) spectroscopy of analogous quinazolinones reveals characteristic absorption bands at 1670–1700 cm for carbonyl groups and 1540–1600 cm for aromatic C=C stretching . Nuclear magnetic resonance (NMR) studies predict distinct proton environments: the cyclohexyl group’s axial and equatorial hydrogens resonate between δ 1.2–2.1 ppm, while the chlorophenyl ring’s aromatic protons appear as doublets near δ 7.3–7.6 ppm. Density functional theory (DFT) calculations suggest that the compound’s dipole moment () facilitates interactions with polar enzyme active sites .
Synthesis and Manufacturing Processes
Stepwise Synthesis Protocol
The synthesis involves a multi-step sequence (Figure 2):
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Quinazolinone Core Formation: Cyclohexylamine reacts with anthranilic acid derivatives under refluxing acetic acid to yield 3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazoline .
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Acetamide Side Chain Introduction: The quinazolinone intermediate undergoes N-alkylation with chloroacetyl chloride, followed by nucleophilic substitution with 4-chloroaniline in dimethylformamide (DMF) at 80°C.
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Purification: Crude product is recrystallized from ethanol, achieving >95% purity via high-performance liquid chromatography (HPLC).
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclohexylamine, AcOH, Δ, 6h | 78% |
| 2 | Chloroacetyl chloride, DMF, 80°C, 4h | 65% |
| 3 | 4-Chloroaniline, KCO, 12h | 82% |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO) (≥50 mg/mL). Stability studies indicate decomposition <2% after 30 days at 4°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber vial storage.
ADMET Predictions
Computational models using SwissADME predict moderate blood-brain barrier permeability (BBB score = 0.45) and cytochrome P450 3A4 inhibition potential (Probability = 0.78) . The topological polar surface area (TPSA) of 78.9 Å suggests limited oral bioavailability, aligning with quinazolinones’ known pharmacokinetic challenges .
Biological Activity and Mechanistic Insights
Tyrosinase Inhibition
Structural analogs with chlorophenyl groups demonstrate tyrosinase inhibition (IC = 25.75 µM) . Molecular docking reveals that the chlorophenyl moiety inserts into the enzyme’s hydrophobic pocket, forming π-alkyl interactions with Val-283 and His-263 (Figure 3) . For the target compound, in silico simulations predict a similar binding mode, with an estimated IC of 18.9 µM .
Histone Deacetylase (HDAC) Modulation
Though direct evidence is lacking, quinazolinones are documented HDAC inhibitors . The compound’s acetamide group may chelate zinc ions in HDAC’s catalytic domain, analogous to suberoylanilide hydroxamic acid (SAHA) . In vitro assays are needed to validate this hypothesis.
Future Research Directions
Pharmacological Optimization
Structure-activity relationship (SAR) studies should explore:
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Halogen Substitution: Replacing chlorine with fluorine to enhance metabolic stability.
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Side Chain Diversification: Introducing sulfonamide or triazole groups to improve water solubility .
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could mitigate solubility issues. Preliminary studies on similar compounds show a 3.5-fold increase in bioavailability using LNPs with 75% encapsulation efficiency .
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